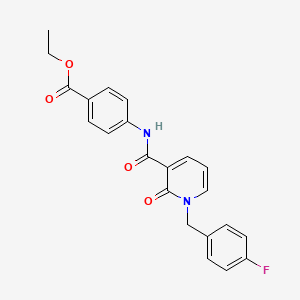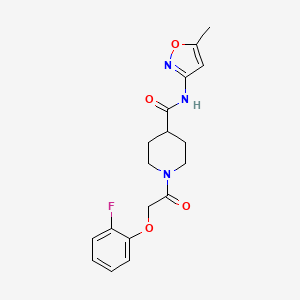
8-(4-Benzhydryl-piperazin-1-yl)-7-ethyl-3-methyl-3,7-dihydro-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Structure and Chemical Properties
The structure of "8-Benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline" demonstrates typical geometric characteristics of the purine system, with planar fused rings and specific conformational features in its substituents. The molecule's aminohydroxyalkyl group in the 7 position and the benzylamine group in the 8 position exhibit distinct conformations, contributing to its potential interactions and biological activities (Karczmarzyk, Pawłowski, & Karolak‐Wojciechowska, 1995).
Synthesis and Derivatives
A series of novel purine linked piperazine derivatives were synthesized, targeting MurB to disrupt Mycobacterium tuberculosis's biosynthesis and exert antiproliferative effects. These derivatives demonstrated promising anti-mycobacterial activity, offering a new avenue for developing therapeutic agents against tuberculosis (Konduri et al., 2020).
Luminescent Properties and Photo-induced Electron Transfer
Research on novel piperazine substituted naphthalimide model compounds has shed light on their luminescent properties and the potential for photo-induced electron transfer (PET) processes. Such studies indicate the applicability of these compounds in developing advanced materials for optical and electronic applications (Gan et al., 2003).
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzhydryl-piperazine derivatives, have been reported to exhibit cholinesterase inhibition and anticonvulsant activity . These targets play crucial roles in neurotransmission and neural excitability, respectively.
Mode of Action
For instance, some benzhydryl-piperazine derivatives inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter in the brain . Others have been found to exhibit anticonvulsant activity, potentially by modulating the activity of GABA receptors .
Biochemical Pathways
Based on the known activities of similar compounds, it can be inferred that this compound may affect the cholinergic system and gabaergic system . The downstream effects of these interactions could include enhanced cholinergic signaling and decreased neuronal excitability.
Result of Action
Based on the known activities of similar compounds, it can be inferred that this compound may enhance cholinergic signaling and decrease neuronal excitability . These effects could potentially have therapeutic implications in conditions such as Alzheimer’s disease and epilepsy.
Properties
IUPAC Name |
8-(4-benzhydrylpiperazin-1-yl)-7-ethyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O2/c1-3-31-21-22(28(2)25(33)27-23(21)32)26-24(31)30-16-14-29(15-17-30)20(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,20H,3,14-17H2,1-2H3,(H,27,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNHSTTXZGADBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-phenoxybenzamide](/img/structure/B2478529.png)
![4-methoxy-N-{[6-(4-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}benzamide](/img/structure/B2478530.png)

![1-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(2-methoxyethyl)urea](/img/structure/B2478533.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 3-methoxybenzoate](/img/structure/B2478534.png)




![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide](/img/structure/B2478542.png)
![6,7-Dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione](/img/structure/B2478544.png)
![2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2478549.png)
![(Z)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2478550.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2478551.png)
